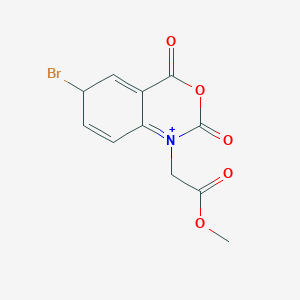
methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate
カタログ番号:
B2819339
CAS番号:
105391-92-2
分子量:
314.091
InChIキー:
LHVQGMUXFLQPPY-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate is a chemical compound that likely contains a benzoxazinone ring . Benzoxazinones are heterocyclic compounds that have been studied for various pharmacological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . The exact process would depend on the starting materials and desired substitutions on the benzoxazinone ring .Molecular Structure Analysis
The compound likely contains a benzoxazinone ring, which is a type of heterocyclic compound . It also has a methyl ester group and a bromine atom attached to the ring .科学的研究の応用
Synthesis of Antimicrobial and Antioxidant Compounds
- A study outlined the synthesis of benzoxazinyl pyrazolone arylidenes, starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate through a series of reactions. These compounds were then evaluated for their antimicrobial and antioxidant activities, demonstrating their potential for therapeutic applications (Sonia et al., 2013).
Pathway to Imidazo[1,2-a]quinolines
- Another application involved the interaction of methyl 2,4-dioxo-2 H-3,1-benzoxazine-1(4 H)-acetate with substituted acetonitriles to yield imidazo[1,2- A]quinoline derivatives. This study highlights a facile route to these compounds, offering insights into novel synthetic pathways and potential biological activities (Iminov et al., 2008).
Synthesis and Biological Evaluation of Quinazolinones
- Research on the synthesis of newer quinazolinones from 2–alkyl–6–bromo–3,1–benzoxazine–4–one has been conducted. These compounds were assessed for their antimicrobial activity, showcasing the role of this precursor in developing potential antimicrobial agents (Patel et al., 2006).
Anticancer Activity of N, N′-Bis-(1,2,4-Triazin-4-Yl)Dicarboxylic Acid Amides
- The synthesis of novel N, N′-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and related derivatives has been reported, starting from benzoxazine derivatives. These studies are significant for the development of new compounds with potential anticancer activities (El‐Badawi et al., 2002).
COX-2 / 5-LOX Inhibitory Activity
- A series of methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates were synthesized and tested for their inhibitory activity against COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase), some exhibiting notable 5-LOX inhibitory activity. This highlights the potential pharmaceutical applications of these compounds in anti-inflammatory and cancer treatments (Reddy & Rao, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-(6-bromo-2,4-dioxo-6H-3,1-benzoxazin-1-ium-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrNO5/c1-17-9(14)5-13-8-3-2-6(12)4-7(8)10(15)18-11(13)16/h2-4,6H,5H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZFGPMNAYFAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[N+]1=C2C=CC(C=C2C(=O)OC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrNO5+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic...
Cat. No.: B2819258
CAS No.: 435282-71-6
2-Methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymeth...
Cat. No.: B2819259
CAS No.: 2380167-53-1
N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimida...
Cat. No.: B2819260
CAS No.: 1173731-18-4
N-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diam...
Cat. No.: B2819264
CAS No.: 450345-40-1
![4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2819258.png)
![2-Methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2819259.png)
![N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2819260.png)
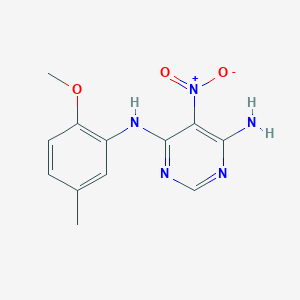
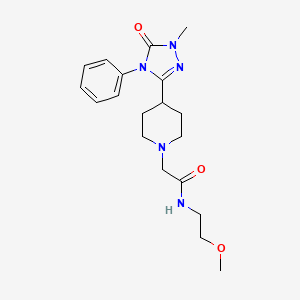
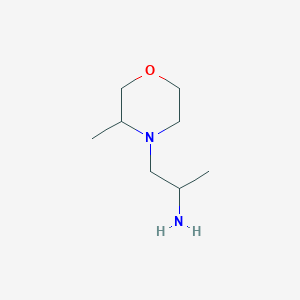
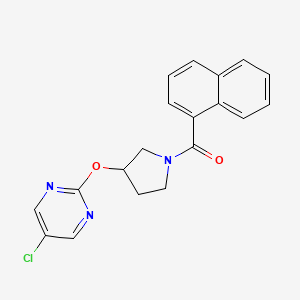

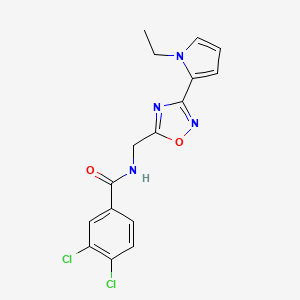
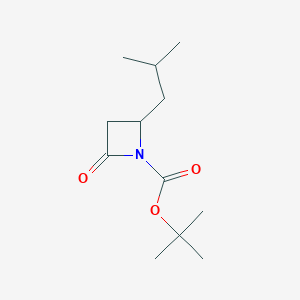
![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2819273.png)


![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)
